Cas no 73568-35-1 (6-Bromo-2-chloroquinoline-3-carbaldehyde)

6-Bromo-2-chloroquinoline-3-carbaldehyde structure
73568-35-1 structure
Nome do Produto:6-Bromo-2-chloroquinoline-3-carbaldehyde
N.o CAS:73568-35-1
MF:C10H5BrClNO
MW:270.5098
MDL:MFCD08706312
CID:552936
PubChem ID:329773524

6-Bromo-2-chloroquinoline-3-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Bromo-2-chloroquinoline-3-carbaldehyde
    • 2-Chloro-6-bromoquinoline-3-carboxaldehyde
    • 3-Quinolinecarboxaldehyde,6-bromo-2-chloro-
    • 6-Bromo-2-chloroquinoline-3-carboxaldehyde
    • 2-chloro-6-bromo-quinoline-3-carboxaldehyde
    • 6-Bromo-2-chloro-3-formyl quinoline
    • ACT08282
    • AG-G-91158
    • AGN-PC-0093AV
    • CTK5D8252
    • 3-Quinolinecarboxaldehyde, 6-bromo-2-chloro-
    • 6-bromo-2-chloro-quinoline-3-carbaldehyde
    • DCZCMZVZWKXJAF-UHFFFAOYSA-N
    • FCH1389989
    • AB48723
    • AK114293
    • 2-Chloro-6-broMoquinoline-3-carbaldehyde
    • OR309202
    • AX8220955
    • X5673
    • T6643
    • FT-0739910
    • MFCD08706312
    • SY227448
    • B5242
    • CS-0138292
    • 6-Bromo-2-chloroquinoline-3-carboxaldehyde, AldrichCPR
    • AKOS005218012
    • DTXSID80465890
    • 73568-35-1
    • SCHEMBL8672
    • AS-19221
    • A1-01443
    • EN300-703648
    • DB-074713
    • MDL: MFCD08706312
    • Inchi: 1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H
    • Chave InChI: DCZCMZVZWKXJAF-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C2C(C=1[H])=C([H])C(C([H])=O)=C(N=2)Cl

Propriedades Computadas

  • Massa Exacta: 268.92430g/mol
  • Massa monoisotópica: 268.92430g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 226
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.3
  • Superfície polar topológica: 30

Propriedades Experimentais

  • Densidade: 1.727
  • Ponto de Fusão: 188°C(lit.)
  • Ponto de ebulição: 389.834°C at 760 mmHg
  • Ponto de Flash: 189.565°C
  • Índice de Refracção: 1.715
  • PSA: 29.96000
  • LogP: 3.46320

6-Bromo-2-chloroquinoline-3-carbaldehyde Informações de segurança

6-Bromo-2-chloroquinoline-3-carbaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208932-250mg
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 97%
250mg
¥507.00 2024-07-28
eNovation Chemicals LLC
Y1046690-1g
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 98.0%
1g
$160 2024-06-07
Apollo Scientific
OR309202-5g
6-Bromo-2-chloroquinoline-3-carboxaldehyde
73568-35-1 98+%
5g
£417.00 2025-02-20
TRC
B801993-100mg
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1
100mg
$ 95.00 2022-06-06
eNovation Chemicals LLC
Y1111832-1g
6-Bromo-2-chloroquinoline-3-carboxaldehyde
73568-35-1 95%
1g
$295 2024-08-03
TRC
B801993-500mg
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1
500mg
$ 365.00 2022-06-06
Chemenu
CM144990-250mg
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 97%
250mg
$*** 2023-05-29
Chemenu
CM144990-5g
6-Bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 97%
5g
$843 2021-08-05
OTAVAchemicals
7020617823-1000MG
6-bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 97%
1g
$137 2023-06-25
OTAVAchemicals
7020617823-250MG
6-bromo-2-chloroquinoline-3-carbaldehyde
73568-35-1 97%
250MG
$91 2023-06-25
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:73568-35-1)6-Bromo-2-chloroquinoline-3-carbaldehyde
A853143
Pureza:99%
Quantidade:5g
Preço ($):418.0